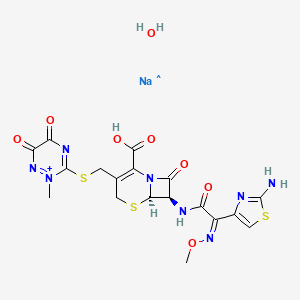

CID 156592258

Beschreibung

Based on structural analogs and contextual clues, it is hypothesized to belong to the oscillatoxin family, a group of bioactive natural products derived from cyanobacteria or marine organisms. Oscillatoxins are characterized by polyketide or hybrid polyketide-nonribosomal peptide structures, often exhibiting cytotoxicity or signaling-modulating properties .

Eigenschaften

Molekularformel |

C18H19N8NaO8S3+ |

|---|---|

Molekulargewicht |

594.6 g/mol |

InChI |

InChI=1S/C18H16N8O7S3.Na.H2O/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H3-,19,20,21,27,31,32);;1H2/p+1/b24-8-;;/t9-,15-;;/m1../s1 |

InChI-Schlüssel |

KKTAXFZFPUAMFA-BBJOQENWSA-O |

Isomerische SMILES |

C[N+]1=NC(=O)C(=O)N=C1SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.O.[Na] |

Kanonische SMILES |

C[N+]1=NC(=O)C(=O)N=C1SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.O.[Na] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 156592258 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate compound . This intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of CID 156592258 often employs similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

CID 156592258 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of CID 156592258 typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

CID 156592258 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of CID 156592258 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Functional Comparison with Non-Oscillatoxin Analogs

CID 156592258 can also be compared to functionally similar compounds, such as taurocholic acid (CID 6675) and betulinic acid (CID 64971) , which share roles in cellular signaling or therapeutic applications .

Table 2: Functional Comparison with Non-Oscillatoxin Compounds

| Compound | CID | Function | Mechanism of Action | Key Advantage Over CID 156592258 |

|---|---|---|---|---|

| Taurocholic Acid | 6675 | Bile acid, lipid digestion | Emulsification, receptor activation | Well-characterized pharmacokinetics |

| Betulinic Acid | 64971 | Anticancer, antiviral | Mitochondrial apoptosis induction | Clinical trial data available |

| CID 156592258 | 156592258 | Putative ion channel modulation | Structural interaction with membranes | Novelty in cyanobacterial origin |

Critical Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.